molecular formula C10H8N2O3 B187947 2-Methyl-5-nitro-1H-indole-3-carbaldehyde CAS No. 3558-17-6

2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Cat. No. B187947
CAS RN: 3558-17-6
M. Wt: 204.18 g/mol
InChI Key: IKBFYOQMSYXGBI-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carbaldehyde . It has a molecular formula of C10H8N2O3 . It is part of the indole family, which are ideal precursors for the synthesis of active molecules .


Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives, including 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They are often used in Multicomponent reactions (MCRs), which offer access to complex molecules .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde consists of an indole ring substituted with a methyl group at the 2nd position, a nitro group at the 5th position, and a carbaldehyde group at the 3rd position .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are known to participate in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product .


Physical And Chemical Properties Analysis

2-Methyl-5-nitro-1H-indole-3-carbaldehyde has a molecular weight of 204.19 . It has a boiling point of 342.67°C at 760 mmHg and a melting point of 305-307°C .

Scientific Research Applications

I have conducted a search to gather information on the scientific research applications of “2-Methyl-5-nitro-1H-indole-3-carbaldehyde”. Here is a comprehensive analysis focusing on unique applications in various fields:

Pharmacology Research

Aldose Reductase Inhibitors: Derivatives of 1H-Indole-3-Carbaldehyde, including 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, have been evaluated for their potential as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors, which are significant in the treatment of diabetic complications .

Chemical Synthesis

Higher Order Indoles: This compound serves as a starting material for the synthesis of higher-order indoles, such as isoindolo[2,1-a]indoles, aplysinopsins, and 4-substituted-tetrahydrobenz[cd]indoles, which are important in various synthetic and medicinal chemistry applications .

Safety and Hazards

The safety information available indicates that 2-Methyl-5-nitro-1H-indole-3-carbaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The future directions for 2-Methyl-5-nitro-1H-indole-3-carbaldehyde and its derivatives could involve further exploration of their roles in multicomponent reactions, as these reactions offer access to complex molecules and have significant applications in medicinal and pharmaceutical chemistry .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . This suggests that 2-Methyl-5-nitro-1H-indole-3-carbaldehyde may interact with its targets in a similar manner, leading to changes at the cellular level.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s boiling point is 34267°C at 760 mmHg, and its melting point is between 305-307°C . These properties can influence the compound’s bioavailability.

Result of Action

Indole derivatives are known to show various biologically vital properties . They are used for the treatment of various disorders, suggesting that this compound may have similar effects.

Action Environment

It is known that the compound should be stored at 4°c under nitrogen , suggesting that temperature and atmospheric conditions can affect its stability.

properties

IUPAC Name

2-methyl-5-nitro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-9(5-13)8-4-7(12(14)15)2-3-10(8)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBFYOQMSYXGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346068
Record name 2-Methyl-5-nitro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitro-1H-indole-3-carbaldehyde

CAS RN

3558-17-6
Record name 2-Methyl-5-nitro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-nitro-1H-indole-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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